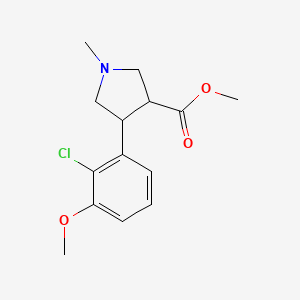
Methyl 4-(2-chloro-3-methoxyphenyl)-1-methylpyrrolidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(2-chloro-3-methoxyphenyl)-1-methylpyrrolidine-3-carboxylate is a synthetic organic compound with a complex structure It is characterized by the presence of a pyrrolidine ring, a methoxy group, and a chloro-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-chloro-3-methoxyphenyl)-1-methylpyrrolidine-3-carboxylate typically involves multiple steps. One common method includes the reaction of 2-chloro-3-methoxybenzaldehyde with methylamine to form an intermediate Schiff base. This intermediate is then subjected to cyclization with a suitable reagent to form the pyrrolidine ring. The final step involves esterification to introduce the carboxylate group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-chloro-3-methoxyphenyl)-1-methylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a methoxyphenyl derivative.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a carboxylic acid derivative, while substitution of the chloro group can result in various substituted phenyl derivatives.
Scientific Research Applications
Methyl 4-(2-chloro-3-methoxyphenyl)-1-methylpyrrolidine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a drug candidate, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 4-(2-chloro-3-methoxyphenyl)-1-methylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl 4-(2-chloro-3-methoxyphenyl)-1-methylpyrrolidine-3-carboxylate include:
- Methyl 4-(2-chloro-3-methoxyphenyl)-1-methylpyrrolidine-3-carboxamide
- Methyl 4-(2-chloro-3-methoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid
- This compound hydrochloride
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C14H18ClNO3 |
|---|---|
Molecular Weight |
283.75 g/mol |
IUPAC Name |
methyl 4-(2-chloro-3-methoxyphenyl)-1-methylpyrrolidine-3-carboxylate |
InChI |
InChI=1S/C14H18ClNO3/c1-16-7-10(11(8-16)14(17)19-3)9-5-4-6-12(18-2)13(9)15/h4-6,10-11H,7-8H2,1-3H3 |
InChI Key |
QKHHNVMHAZETMN-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(C(C1)C(=O)OC)C2=C(C(=CC=C2)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















